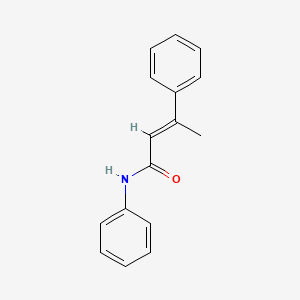

(E)-N,3-diphenylbut-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

21298-82-8 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

(E)-N,3-diphenylbut-2-enamide |

InChI |

InChI=1S/C16H15NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18)/b13-12+ |

InChI Key |

HRSFRXQUPFPNSL-OUKQBFOZSA-N |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CC(=CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving E N,3 Diphenylbut 2 Enamide

Elucidation of Catalytic Cycles and Reaction Pathways

Catalytic cycles are the cornerstone of many efficient chemical transformations. For reactions involving (E)-N,3-diphenylbut-2-enamide, understanding these cycles and the associated reaction pathways is key to harnessing their full synthetic potential. These investigations often involve a combination of experimental techniques, such as spectroscopy and kinetic analysis, alongside computational modeling.

Iminium Intermediate Formation and Reactivity

Enamides, including this compound, are amphiphilic molecules. beilstein-journals.org While they can act as nucleophiles, protonation or reaction with an electrophile can lead to the formation of an iminium ion intermediate, which is electrophilic. beilstein-journals.org This duality in reactivity is central to many of their applications in synthesis.

The formation of an iminium ion from an enamide enhances its electrophilicity, making it susceptible to attack by a wide range of nucleophiles. beilstein-journals.org This process is often reversible and can be a key step in tandem or cascade reactions, allowing for the construction of complex nitrogen-containing heterocyclic structures. beilstein-journals.orgnobelprize.org The stability of the resulting iminium ion, influenced by the N-acyl group, is a critical factor that allows for subsequent nucleophilic additions rather than immediate hydrolysis. beilstein-journals.org

The general mechanism for imine and subsequent iminium ion formation involves the acid-catalyzed reaction of a ketone or aldehyde with a primary or secondary amine. youtube.com The initial nucleophilic addition of the amine to the carbonyl group forms a carbinolamine intermediate. Protonation of the hydroxyl group of the carbinolamine by an acid catalyst converts it into a good leaving group (water). Subsequent elimination of water generates the iminium ion. In the context of enamides, protonation of the double bond can directly lead to an iminium species. beilstein-journals.org

The reactivity of the iminium intermediate is a cornerstone of organocatalysis, where it can participate in various transformations, including Michael additions and cycloadditions. nobelprize.orgmdpi.com For instance, in some photocatalyzed reactions, an enamine can be oxidized to a radical cation, which then couples with a nucleophile to form an intermediate that fragments to an iminium ion before hydrolysis to the final product. nobelprize.org

Vinyl-Metal Complex Formation and Transformations

Transition metal catalysis plays a significant role in the functionalization of enamides like this compound. The formation of vinyl-metal complexes is a common feature in these reactions, particularly in cross-coupling processes. For instance, palladium-catalyzed Heck reactions of vinyl halides with alkenes proceed through such intermediates. While terminal alkenes are more commonly used, internal vinyl halides can also participate in these couplings.

In rhodium-catalyzed reactions, the high affinity of rhodium for alkenes and alkynes allows for chemo- and stereoselective transformations. scholaris.ca The rhodium enolate generated from a conjugate addition can further react with electrophiles, enabling the formation of multiple carbon-carbon bonds in a single operation. scholaris.ca

The table below summarizes some transition-metal catalyzed reactions involving enamide-like structures and the proposed intermediates.

| Catalyst System | Reactants | Intermediate | Product Type |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / Xantphos | Amide, Vinyl Arene | Pd-complex | Substituted but-3-enamide rsc.org |

| Rhodium-phosphine complex | Acrylamide | Rhodium enolate | 3,3-disubstituted oxindole (B195798) scholaris.ca |

| Copper(I) chloride / Iminopyridine | Alkyne, H2 | Copper hydride | (Z)-Alkene acs.orgnih.gov |

| Palladium(II) acetate / NaHCO3 | N-alkenylamide, Alkynyl bromide | Pd-complex | Conjugated enyne researchgate.net |

Carbene and Carbenoid Intermediates

Carbene and carbenoid intermediates offer another avenue for the functionalization of molecules. While direct generation of a carbene from this compound is not commonly reported, related enamide structures can be synthesized from reactions involving carbene precursors. For example, cobalt(II) porphyrin complexes can catalyze the carbonylation of diazo compounds or N-tosylhydrazones to generate ketenes. uva.nl These ketenes can then be trapped by amines to form amides. uva.nl The key step in this process is the formation of a cobalt(III)-carbene radical intermediate. uva.nl

In other systems, N-fluoroalkyl-1,2,3-triazoles have been shown to be precursors to azavinyl carbenes, which can then rearrange to form various nitrogen-containing compounds, including enamides. cuni.cz

Analysis of Stereodetermining Elements

Controlling the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. For reactions involving this compound, understanding the factors that govern stereoselectivity is crucial for the synthesis of enantiomerically pure or diastereomerically enriched products.

Transfer of Substrate E/Z-Geometry Information

The geometry of the double bond in this compound can have a significant impact on the stereochemistry of the reaction products. In many reactions, the initial E/Z geometry of the substrate is transferred to the product. For example, in the Horner-Wadsworth-Emmons reaction, the use of specific bases and reaction conditions can lead to the selective formation of either the (E) or (Z) isomer of the resulting α,β-unsaturated amide. acs.org The stability of the intermediate phosphonoenolate is often cited as the origin of this selectivity. acs.org

Similarly, in the hydrohalogenation of ynamides, the stereochemical outcome (syn or anti-addition) can be controlled to produce either (E) or (Z)-haloenamides. acs.org The proposed mechanism for the hydrohalogenation of ynamides involves a cationic keteniminium intermediate, which influences the stereoselectivity of the addition. acs.org

The table below provides examples of reactions where the E/Z geometry of the product is controlled.

| Reaction Type | Reagents | Product Geometry | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate | Predominantly (E) | acs.org |

| Hydrobromination of Ynamide | DMPU/HBr | (E)-Bromoenamide | acs.org |

| Hydrochlorination of Ynamide | DMPU/HCl | (Z)-Chloroenamide | acs.org |

Conformational Control in Stereoselective Processes

For instance, in the enantioselective Mukaiyama-Michael reaction, chiral bis(oxazoline) (box) or pyridine (B92270) bis(oxazoline) (pybox) ligands are used in conjunction with a metal cation to catalyze the addition of a silyloxyfuran to an α,β-unsaturated imide. researchgate.net A stereochemical model has been proposed where the substituent on the oxazoline (B21484) ring effectively blocks one face of the coordinated reagent, leading to high enantioselectivity. researchgate.net

In intramolecular cyclizations, conformational constraints can also lead to high levels of stereocontrol. For example, the diastereocontrol observed in the formation of bicyclic oxazolidines from chiral N-alkenylamino alcohols is explained by the stereoelectronic effect induced by A(1,3)-strain in a common cyclic iminium intermediate. researchgate.net This strain favors a particular conformation of the intermediate, leading to the observed diastereoselectivity.

Role of Hydrogen Bonding in Reaction Kinetics and Stereoselectivity

Hydrogen bonding can be a critical factor in controlling the kinetics and stereoselectivity of reactions involving enamides. For a molecule like this compound, the N-H group of the amide functionality is a potential hydrogen bond donor. savemyexams.com This capability can influence reaction pathways in several ways.

In reactions where the enamide acts as a nucleophile, the N-H group can form hydrogen bonds with catalysts or reagents that possess hydrogen bond acceptor sites, such as carbonyl groups. This interaction can pre-organize the transition state, leading to enhanced stereoselectivity. For instance, in related systems, intramolecular hydrogen bonding has been proposed to be a key element in determining the stereochemical outcome of reactions, suggesting that such non-covalent interactions can stabilize specific transition states or intermediates over others. chemrxiv.orgnih.gov

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the use of additives can profoundly impact the mechanism, rate, and selectivity of reactions involving enamides. Solvents can influence reaction pathways through polarity, coordinating ability, and the potential to form hydrogen bonds. For instance, in organocatalytic Michael additions involving related enamines, the reaction rate was found to be strongly modulated by the solvent, with less polar solvents like toluene (B28343) providing the best results in terms of conversion and diastereoselectivity. conicet.gov.ar

Additives, particularly Lewis acids, can coordinate to the carbonyl oxygen of the enamide. This coordination increases the electrophilicity of the β-carbon, potentially accelerating nucleophilic attack at that position. In studies on Horner–Wadsworth–Emmons (HWE) reactions to form α,β-unsaturated Weinreb amides, the choice of base and the corresponding cation (e.g., Li+, Na+, K+, Mg2+) had a significant effect on the stereoselectivity (E/Z ratio) of the product olefin. nih.govacs.org For example, changing the cation from lithium to sodium was found to favor (E)-selectivity. acs.org This highlights that metallic additives can be crucial in steering the reaction towards a desired stereoisomer.

The table below, based on a study of a Horner–Wadsworth–Emmons reaction with an aldehyde, illustrates how changing the base and cation can affect the product ratio, demonstrating the principle of additive effects. acs.org

| Entry | Base (cation) | Temperature (°C) | Yield (%) | (E/Z) Ratio |

| 1 | LHMDS (Li+) | -78 | 99 | 1:2.4 |

| 2 | LHMDS (Li+) | -40 | 99 | 1:1.2 |

| 3 | LHMDS (Li+) | 0 | 99 | 1.8:1 |

| 4 | NaHMDS (Na+) | -78 | 99 | 1.3:1 |

| 5 | NaHMDS (Na+) | 0 | 99 | 4.0:1 |

| 6 | KHMDS (K+) | -78 | 99 | 1:1.1 |

| 7 | KHMDS (K+) | 0 | 99 | 1.4:1 |

| 8 | ⁿBuLi (Li+) | -78 | 99 | 1:1.3 |

| 9 | NaH (Na+) | 0 | 99 | 10:1 |

This data is illustrative of general principles and is not from a reaction of this compound.

Comparative Mechanistic Studies: Enamines vs. Enamides

Enamines and enamides are closely related functional groups, but their reactivity differs significantly due to the influence of the acyl group on the nitrogen atom. The primary mechanistic difference lies in their nucleophilicity.

Nucleophilicity: Enamines are highly nucleophilic at the β-carbon. The nitrogen atom is a powerful π-donor, which significantly increases the electron density of the C=C double bond, making it reactive towards a wide range of electrophiles. masterorganicchemistry.com The mechanism of enamine formation itself involves the acid-catalyzed reaction of a ketone or aldehyde with a secondary amine. youtube.com In contrast, the nitrogen lone pair in an enamide, such as this compound, is delocalized into the adjacent carbonyl group. This resonance effect substantially reduces the π-donating ability of the nitrogen into the double bond, rendering enamides significantly less nucleophilic than their enamine counterparts.

Reaction Pathways: This difference in nucleophilicity dictates their typical reaction pathways. Enamines readily undergo alkylation, acylation, and Michael additions at the β-carbon. masterorganicchemistry.com Mechanistic studies on the reaction of enamines with nitroalkenes have identified cyclic intermediates formed via [2+2] or [4+2] cycloadditions. conicet.gov.ar

Enamides, being less nucleophilic, often require activation to participate in similar reactions. They are more commonly employed as dienophiles or dipolarophiles in cycloaddition reactions, or as substrates in transition-metal-catalyzed cross-coupling reactions. While direct comparative studies on this compound and its corresponding enamine are not available in the provided search results, the fundamental electronic differences suggest that their reactivity profiles would be distinct, with the enamine being the more potent carbon nucleophile.

Computational Chemistry and Theoretical Studies on E N,3 Diphenylbut 2 Enamide

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (E)-N,3-diphenylbut-2-enamide. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information about electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's behavior.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods for studying molecular systems. diracprogram.orgresearchgate.netntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, description of the electronic structure. researchgate.netarxiv.org DFT, on the other hand, utilizes the electron density to determine the energy of the system, often yielding more accurate results with a comparable computational cost. researchgate.netntnu.nonih.gov

For this compound, DFT calculations, particularly with hybrid functionals like B3LYP, are well-suited to investigate its properties. dergipark.org.tr These calculations can predict optimized geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital (HOMO-LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data Table for Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G) in the gas phase:*

| Property | Calculated Value | Unit |

| Total Energy | -885.345 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.15 | eV |

| HOMO-LUMO Gap | 5.06 | eV |

| Dipole Moment | 3.45 | Debye |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

To achieve higher accuracy, especially for understanding subtle electronic effects and reaction energetics, more advanced methods that account for electron correlation are necessary. rsc.orgaps.org Coupled-cluster (CC) theory is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results. aps.org The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is particularly renowned for its accuracy in predicting energies. aps.orgethz.ch

While computationally more demanding, applying CC methods to this compound can provide benchmark data for its stability and the energetics of its reactions. rsc.orguni-stuttgart.de These high-level calculations are crucial for validating the results from more cost-effective methods like DFT and for providing a deeper understanding of the electron correlation effects within this α,β-unsaturated amide system. aps.orgchemrxiv.org

Hartree-Fock and Density Functional Theory (DFT) Calculations

Prediction of Enantioselectivity and Stereocontrol

The synthesis of chiral molecules like derivatives of this compound often requires precise control of stereochemistry. Computational methods have become indispensable tools for predicting and understanding the origins of enantioselectivity in asymmetric catalysis. nih.govresearchgate.net

The discovery of effective chiral catalysts and ligands can be accelerated through automated computational screening. researchgate.netbuchler-gmbh.com This approach involves building a virtual library of potential chiral ligands or catalysts and using computational methods to predict their performance in a specific reaction, such as the asymmetric synthesis of a substituted butenamide. nih.govrsc.org By calculating the energy differences between the transition states leading to the (R) and (S) enantiomers for each catalyst, it is possible to predict the enantiomeric excess (% ee) and identify the most promising candidates for experimental validation. acs.org This strategy saves significant time and resources compared to traditional experimental screening. acs.org

Illustrative Data Table for a Virtual Screening of Chiral Phosphine (B1218219) Ligands for the Asymmetric Hydrogenation to a Chiral Butanamide:

| Ligand | Catalyst System | Predicted ΔΔG‡ (kcal/mol) | Predicted % ee |

| (R)-BINAP | Rh(I) | 1.8 | 95 (R) |

| (S,S)-Chiraphos | Rh(I) | 1.2 | 80 (S) |

| (R,R)-DuPhos | Rh(I) | 2.1 | 98 (R) |

| (S)-Tol-BINAP | Ru(II) | 1.5 | 90 (S) |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Modeling through Computational Methods

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, key intermediates and transition states can be identified, providing a comprehensive picture of the reaction pathway. mdpi.com

For the synthesis of this compound, for instance, through a condensation reaction, computational methods can be used to model the entire reaction mechanism. This involves locating the transition state structures for each elementary step and calculating their corresponding activation energies. nih.gov The transition state is a critical point on the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. pnas.org This profile reveals the rate-determining step of the reaction, which is the step with the highest activation energy. Understanding these details is crucial for optimizing reaction conditions to improve yield and selectivity. For example, in the formation of an amide bond, computational studies can elucidate the role of catalysts or activating agents in lowering the activation barrier of the nucleophilic attack of the amine on the carboxylic acid derivative. pnas.org

Illustrative Energy Profile Data for a Proposed Amidation Reaction to form this compound:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Tetrahedral Intermediate Formation) | +22.5 |

| Tetrahedral Intermediate | +15.2 |

| Transition State 2 (Water Elimination) | +18.7 |

| Products | -5.8 |

This table presents hypothetical data for illustrative purposes, based on typical values for amide formation reactions.

Rationalizing Structure-Reactivity Relationships through Computational Analysis

Computational chemistry serves as a powerful tool to elucidate the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, while specific computational studies are not extensively available in the public domain, we can extrapolate from theoretical investigations on analogous α,β-unsaturated amide systems to understand how computational analysis would rationalize its reactivity. Such studies typically employ methods like Density Functional Theory (DFT) to map out the electronic landscape of the molecule, providing insights into its behavior in chemical reactions. acs.orgchemrxiv.org

The reactivity of this compound is primarily dictated by the conjugated system formed by the phenyl group at the 3-position, the C=C double bond, and the amide functionality. This extended π-system influences the distribution of electron density across the molecule, creating sites that are susceptible to either nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis:

A key aspect of computational analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in predicting a molecule's reactivity. For an α,β-unsaturated amide, the HOMO is typically distributed over the π-system, while the LUMO is also located on this system, particularly with significant coefficients on the β-carbon and the carbonyl carbon.

A hypothetical FMO analysis for this compound would likely reveal the following:

HOMO: The HOMO would be expected to have significant contributions from the N-phenyl ring and the nitrogen atom of the amide, as well as the C=C double bond. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

LUMO: The LUMO would be anticipated to be centered on the α,β-unsaturated amide moiety, with a significant coefficient on the β-carbon. The energy of the LUMO reflects the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability of the molecule. researchgate.net

Illustrative Frontier Molecular Orbital Data for a Generic α,β-Unsaturated Amide:

| Orbital | Energy (eV) | Primary Localization | Implication for Reactivity |

| HOMO | -6.5 | N-phenyl, Amide N, C=C | Site for electrophilic attack |

| LUMO | -1.2 | β-carbon, Carbonyl C | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical reactivity |

Note: The data in this table is illustrative for a generic α,β-unsaturated amide and not based on a specific calculation for this compound.

Electrostatic Potential (ESP) Mapping:

An electrostatic potential map provides a visual representation of the charge distribution within a molecule. For this compound, an ESP map would likely show a region of negative potential (red) around the carbonyl oxygen, indicating a site prone to electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) would be expected around the amide proton and potentially the vinylic protons, highlighting their electrophilic character.

Analysis of Reactivity Indices:

Computational methods can also be used to calculate various reactivity descriptors, such as Fukui functions and local softness. These indices help to quantify the reactivity of specific atomic sites within the molecule. For instance, in the context of a Michael addition, these descriptors could predict the high susceptibility of the β-carbon to nucleophilic attack. mdpi.com

Conformational Analysis:

The reactivity of this compound is also influenced by its conformational preferences. The rotation around the N-C(O) and C-C single bonds can lead to different conformers with varying energies and reactivities. DFT calculations can be employed to determine the most stable conformers and the energy barriers for their interconversion. mdpi.com The relative orientation of the two phenyl groups and the amide plane would significantly impact steric hindrance and the accessibility of reactive sites.

Advanced Spectroscopic Characterization of Enamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques for organic chemists. For (E)-N,3-diphenylbut-2-enamide, the ¹H NMR spectrum reveals distinct signals for each proton, with their chemical shifts and coupling patterns providing a wealth of structural information. Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom, confirming the molecular framework. researchgate.net

Spectroscopic data for this compound has been reported as follows:

¹H NMR (400 MHz, CDCl₃): δ 7.51–7.46 (m, 2H), 7.41–7.36 (m, 3H), 6.51 (q, J = 1.2 Hz, 1H), 2.54 (d, J = 1.2 Hz, 3H), 2.30 (s, 3H) ppm. epfl.ch

¹³C NMR (100 MHz, CDCl₃): δ 198.7, 153.7, 142.4, 129.0, 128.4, 126.4, 124.4, 32.3, 18.5 ppm. epfl.ch

The chemical shifts in the aromatic region (δ 7.36-7.51 ppm) are characteristic of the phenyl protons. The quartet at δ 6.51 ppm is assigned to the vinylic proton, and its small coupling constant is consistent with the (E)-configuration. The singlets at δ 2.54 and 2.30 ppm correspond to the methyl protons.

The ¹³C NMR spectrum further corroborates the structure. The downfield signal at δ 198.7 ppm is characteristic of the carbonyl carbon of the amide. The signals in the range of δ 124.4-142.4 ppm correspond to the aromatic and vinylic carbons. savemyexams.com The upfield signals at δ 32.3 and 18.5 ppm are assigned to the methyl carbons.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.51–7.46 | m | 2H, Aromatic | |

| ¹H | 7.41–7.36 | m | 3H, Aromatic | |

| ¹H | 6.51 | q | 1.2 | 1H, Vinylic |

| ¹H | 2.54 | d | 1.2 | 3H, Methyl |

| ¹H | 2.30 | s | 3H, Methyl | |

| ¹³C | 198.7 | C=O | ||

| ¹³C | 153.7 | Vinylic C | ||

| ¹³C | 142.4 | Aromatic C | ||

| ¹³C | 129.0 | Aromatic C | ||

| ¹³C | 128.4 | Aromatic C | ||

| ¹³C | 126.4 | Aromatic C | ||

| ¹³C | 124.4 | Vinylic C | ||

| ¹³C | 32.3 | Methyl C | ||

| ¹³C | 18.5 | Methyl C |

Multidimensional NMR Techniques (COSY, HMQC) for Complex Amides

For more complex amide structures, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable in these situations.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the connectivity of proton networks within the molecule. researchgate.netencyclopedia.pub For an enamide, COSY would show correlations between adjacent vinylic and allylic protons, as well as between protons on the same aromatic ring. acs.orgnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. encyclopedia.pubnih.gov It is instrumental in assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. acs.org For this compound, an HMQC spectrum would definitively link the vinylic proton signal to the corresponding vinylic carbon signal and the methyl proton signals to their respective carbon signals. acs.org

¹⁵N NMR Applications in Amide Chemistry

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom in the amide bond. rsc.orgrsc.org The chemical shift of the ¹⁵N nucleus is highly sensitive to factors such as hybridization, bond angles, and the degree of delocalization of the nitrogen lone pair. acs.org

In amides, the ¹⁵N chemical shift can provide a measure of the nN → π*C=O conjugation, which is a key factor in their structure and reactivity. nsf.govnih.gov For this compound, the ¹⁵N NMR chemical shift would be influenced by the electronic effects of the phenyl and but-2-enoyl substituents on the nitrogen atom. A more shielded ¹⁵N signal would suggest a higher degree of p-character and greater delocalization of the lone pair into the carbonyl group, indicating a more planar and resonance-stabilized amide bond. Conversely, a deshielded signal could indicate reduced resonance due to steric hindrance or electronic effects. rsc.orgnsf.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wiley.comelsevier.com These methods are complementary and provide characteristic "fingerprints" of functional groups present in the molecule. sns.it

Characteristic Absorption Bands for C=O and N-H Vibrations

The IR and Raman spectra of this compound are dominated by characteristic bands associated with the amide and alkene functionalities.

C=O Stretching Vibration: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum of an amide. specac.com For secondary amides like this compound, this band typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com The exact position is influenced by conjugation and hydrogen bonding. In this enamide, conjugation with the C=C double bond is expected to lower the C=O stretching frequency. A reported IR spectrum for a similar compound, N,4-diphenylbut-2-enamide, shows a C=O stretch at 1656 cm⁻¹. whiterose.ac.uk

N-H Stretching and Bending Vibrations: The N-H stretching vibration of a secondary amide typically appears as a single, sharp band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com Its position and broadness can be affected by hydrogen bonding. specac.com The N-H in-plane bending vibration, often referred to as the Amide II band, is also a characteristic and intense peak for secondary amides, typically found between 1570 and 1515 cm⁻¹. spectroscopyonline.com

Amide Fingerprint Region Analysis

For this compound, the fingerprint region would contain contributions from:

Amide Bands: The Amide III band (a complex mix of C-N stretching and N-H bending) and other lower frequency amide modes. researchgate.net

Aromatic C-H and C=C Vibrations: Bending vibrations from the phenyl rings.

Alkene C-H Bending: Out-of-plane bending of the vinylic C-H bond.

C-C and C-N Stretching Vibrations. spectroscopyonline.com

Analysis of this region, often aided by computational methods, can provide detailed information about the conformation and intermolecular interactions of the enamide. slideshare.netresearchgate.net

Interactive Data Table: Key Vibrational Bands for Enamides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3370–3170 | Medium to Strong | Position sensitive to hydrogen bonding. spectroscopyonline.com |

| C=O Stretch (Amide I) | 1680–1630 | Strong | Lowered by conjugation. spectroscopyonline.com |

| N-H Bend (Amide II) | 1570–1515 | Strong | Characteristic of secondary amides. spectroscopyonline.com |

| C=C Stretch | 1660-1600 | Medium to Weak | |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Variable | Multiple bands are characteristic. |

| Amide III | ~1300 | Medium | Complex vibration. researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of organic compounds, including enamide derivatives. It provides critical information regarding a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed for the characterization of enamides like this compound.

The molecular formula for this compound is C₁₆H₁₅NO, which corresponds to a molecular weight of approximately 237.30 g/mol . Both EI and ESI mass spectrometry can confirm this molecular mass, though they operate on different principles and yield distinct spectral information.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). uni-saarland.de This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, causing extensive fragmentation. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and numerous fragment ion peaks. While this complexity is useful for structural identification, the high energy can sometimes lead to the complete absence of the molecular ion peak for less stable compounds. uni-saarland.de

For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 237. The fragmentation pattern would likely arise from the cleavage of the molecule's weakest bonds. Key fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group. miamioh.edu Other likely fragments would result from cleavages within the butene chain and the loss of the phenyl groups.

Table 1: Predicted Electron Ionization (EI) Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 237 | [M]⁺˙ | [C₁₆H₁₅NO]⁺˙ | Molecular Ion |

| 222 | [M - CH₃]⁺ | [C₁₅H₁₂NO]⁺ | Loss of a methyl radical from the butene chain |

| 144 | [C₁₀H₁₀N]⁺ | [C₁₀H₁₀N]⁺ | Cleavage of the amide C-C bond (α-cleavage) |

| 118 | [C₈H₈O]⁺˙ | [C₈H₈O]⁺˙ | McLafferty-type rearrangement |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation, from cleavage next to the carbonyl |

| 93 | [C₆H₇N]⁺˙ | [C₆H₇N]⁺˙ | Aniline (B41778) radical cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, loss from either end of the molecule |

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it highly suitable for polar and thermally labile molecules. uni-saarland.de It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. ekb.eg This makes ESI particularly effective for unequivocally determining the molecular weight of a compound. ekb.eg In the case of this compound, the ESI mass spectrum in positive ion mode would be dominated by a peak at m/z 238, corresponding to the [M+H]⁺ ion. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 260, might also be observed. ekb.eg

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. While low-resolution MS might identify a nominal mass of 237, multiple chemical formulas could correspond to this integer mass. HRMS distinguishes between these possibilities by measuring the exact mass.

For this compound, the exact mass can be calculated from the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass of [C₁₆H₁₅NO + H]⁺: 238.1226

HRMS analysis of a synthesized sample would yield a measured mass. If the measured mass matches the calculated mass within a very narrow tolerance (typically <5 ppm), it provides strong evidence for the proposed molecular formula. For instance, in studies of similar N-phenyl cinnamamide (B152044) derivatives, HRMS (ESI) was used to confirm their structures. For N-(4-chlorophenyl)cinnamamide (C₁₅H₁₂ClNO), the calculated m/z for [M+H]⁺ was 258.0680, and the experimentally found value was 258.0682, validating the formula. mdpi.com Similarly, for (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, the calculated [M+H]⁺ was 335.9785 m/z, and the found value was 335.9784 m/z. mdpi.com This level of accuracy is a cornerstone of modern chemical characterization. mdpi.commdpi.comresearchgate.net

Table 2: Example of HRMS Data for Molecular Formula Validation

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| N-(4-chlorophenyl)cinnamamide | C₁₅H₁₂ClNO | [M+H]⁺ | 258.0680 | 258.0682 | mdpi.com |

| N-(4-methoxyphenyl)cinnamamide | C₁₆H₁₅NO₂ | [M+H]⁺ | 254.1176 | 254.1178 | mdpi.com |

| (2E)-N-(2-methoxy-5-nitrophenyl)-3-phenylprop-2-enamide | C₁₆H₁₄N₂O₄ | [M+H]⁺ | 299.1026 | 299.1020 | mdpi.com |

Molecular Mass Determination and Fragmentation Pattern Analysis (EI, ESI)

In-situ and Operando Spectroscopic Monitoring of Enamide Reactions

Understanding the dynamic processes of a chemical reaction requires analytical techniques that can monitor the system as it evolves in real-time. In-situ (in the reaction mixture) and operando (while the reaction is operating) spectroscopy are powerful methodologies for achieving this. semanticscholar.orgrsc.org These techniques provide invaluable insights into reaction mechanisms, kinetics, catalyst behavior, and the formation of transient intermediates that are otherwise undetectable. rsc.orgnih.govresearchgate.net

Various spectroscopic methods can be adapted for the real-time monitoring of reactions involving enamides:

NMR Spectroscopy: In-situ NMR is a highly effective tool for tracking the concentration of reactants, products, and stable intermediates over time. nih.gov It can provide detailed structural information about species in the reaction solution, helping to elucidate reaction pathways. researchgate.net For example, ¹H NMR has been used to monitor the α-alkylation of enamines, which are closely related to enamides. researchgate.net

Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy are frequently used for in-situ monitoring of reactions in solution. researchgate.netrsc.org By tracking the changes in vibrational bands corresponding to specific functional groups (e.g., the C=O stretch of the amide, the C=C stretch of the enol), researchers can follow the reaction progress and determine kinetics. rsc.org Monitoring reactions by IR spectroscopy has revealed significant differences in reaction rates for enamine-catalyzed reactions. rsc.org

UV-Visible Spectroscopy: Many organic molecules, particularly those with conjugated systems like enamides, absorb light in the UV-Vis region. This property can be exploited to monitor reaction progress. In studies of the asymmetric hydrogenation of enamides, in-situ UV-Vis spectroscopy was used to identify the catalyst's resting state by observing the formation and consumption of specific metal-enamide complexes. nsf.gov

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is also well-suited for operando studies, particularly in continuous flow processes. rsc.org It can provide structural information and help quantify species in a reaction mixture. rsc.org

The application of these operando techniques to enamide synthesis and transformations allows for a deeper mechanistic understanding. beilstein-journals.org For instance, by monitoring a reaction, one can determine the rate-determining step, identify catalyst deactivation pathways, or observe the formation of key intermediates like acyliminium ions, which are proposed in many enamide cyclization reactions. rsc.orgbeilstein-journals.org This knowledge is crucial for optimizing reaction conditions to improve yield, selectivity, and catalyst efficiency. semanticscholar.orgorganic-chemistry.org

Structure Reactivity Relationships in Enamide Chemistry with Relevance to E N,3 Diphenylbut 2 Enamide

Influence of the N-Acyl Group on Enamide Electronic Properties and Reactivity

The N-acyl group is a defining feature of enamides and exerts a profound influence on their electronic nature and subsequent reactivity. Unlike enamines, where the nitrogen atom's lone pair of electrons strongly donates into the C=C double bond, the acyl group in enamides acts as a powerful electron-withdrawing group. beilstein-journals.orgnih.gov This delocalization of the nitrogen's lone pair into the adjacent carbonyl group significantly reduces the electron density and, consequently, the nucleophilicity of the enamine double bond. beilstein-journals.orgbeilstein-journals.org This electronic effect imparts greater stability to enamides compared to their enamine counterparts, making them less prone to hydrolysis and easier to handle in experimental settings. beilstein-journals.orgnih.gov

Table 1: Effect of Acyl Group (R²) Size on the Rotational Barrier in Tertiary Enamides

| Acyl Group (R²) | Substituent | Rotational Barrier (ΔG⧧298 rot, kcal mol⁻¹) |

|---|---|---|

| Acetyl | Me | 10.1 |

| Isobutyryl | iPr | 11.7 |

| Pivaloyl | tBu | 12.8 |

| Trichloroacetyl | CCl₃ | 14.2 |

Data sourced from studies on N-alkenyl rotation barriers, illustrating that increasing the steric bulk of the acyl group increases the energy barrier for rotation. acs.org

Stereochemical Influence on Enamide Reactivity (E/Z Isomerism)

The geometry of the double bond in enamides, designated as E (entgegen) or Z (zusammen), plays a critical role in determining the stereochemical outcome of their reactions. studymind.co.uk The restricted rotation around the C=C bond means that E and Z isomers are distinct molecules with different spatial arrangements, which can lead to different reactivity and product formation. studymind.co.ukresearchgate.net

In many reactions, the initial stereochemistry of the enamide dictates the stereochemistry of the product. For example, in Lewis acid-mediated cycloadditions, the (E)- and (Z)-enamides can react through different transition states to produce different diastereomers of the final product. researchgate.netd-nb.info A study on the synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones showed that the reaction of an N-aryl-3-hydroxyisoindolinone with (E)-N-phenylbut-2-enamide gave a different diastereomeric ratio than the reaction with the corresponding (Z)-isomer, indicating a stepwise mechanism where the initial enamide geometry is crucial. d-nb.info

However, in some catalytic processes, such as certain asymmetric hydrogenations, both E and Z isomers can yield the same enantiomer of the product. acs.org This convergent process can occur through two primary mechanisms: one isomer may be rapidly hydrogenated while the other undergoes isomerization to the more reactive form before hydrogenation, or both isomers may be reduced to the same enantiomer with favorable energies without prior isomerization. acs.org For the specific compound (E)-N,3-diphenylbut-2-enamide, its defined E configuration is expected to direct the stereochemical course of its reactions, for instance, in cycloadditions or functionalizations of the double bond.

Table 2: Influence of Enamide Configuration on Diastereomeric Ratio (d.r.) in a Cycloaddition Reaction

| Enamide Isomer | Product Yield | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| (E)-Enamide | 88% | 77:23 |

| (Z)-Enamide | 76% | 95:5 |

Illustrative data from a reaction between an N-aryl-3-hydroxyisoindolinone and an enamide, showing that the starting enamide geometry significantly influences the product's stereochemistry. researchgate.net

Electronic and Steric Effects of Substituents on Reaction Outcomes

Beyond the N-acyl group, substituents on the nitrogen atom, the aromatic rings, and the double bond of enamides like this compound have significant electronic and steric effects on reaction outcomes.

Electronic Effects: The electronic nature of substituents on aryl rings can modulate the reactivity of the enamide system. In aza-Diels-Alder reactions, enamides reacting with N-acyliminium ions bearing electron-donating groups on an aniline (B41778) ring generally lead to higher product yields compared to those with electron-withdrawing groups. beilstein-journals.org This suggests that increased electron density on the reacting partner facilitates the reaction with the nucleophilic enamide. Similarly, for this compound, substituents on its two phenyl rings would alter the electron density of the π-system, influencing its reactivity in electrophilic or nucleophilic additions.

Steric Effects: Steric hindrance is a major factor governing the feasibility and yield of enamide reactions. Bulky substituents near the reaction center can impede the approach of reagents, leading to lower yields or favoring alternative reaction pathways. mdpi.com For instance, in the synthesis of substituted pyrroles from enamine precursors, yields decreased as the bulkiness of substituents increased. mdpi.com Ortho-substituents on N-aryl groups of reacting partners can be particularly detrimental, sometimes preventing cyclization reactions that would otherwise occur. beilstein-journals.org In the context of this compound, the phenyl group at the 3-position and the N-phenyl group create a specific steric environment that will influence how it interacts with other molecules. The most significant factor controlling the rate of rotation around the N-alkenyl bond in enamides is the substitution pattern of the alkene itself, followed by the size of the nitrogen substituent. acs.org

Impact of Molecular Environment and Intramolecular Interactions (e.g., Hydrogen Bonding)

The reactivity of enamides is not solely determined by their intrinsic structure but is also heavily influenced by the surrounding molecular environment, which includes the solvent, catalysts, and the potential for intramolecular interactions.

Molecular Environment: The choice of solvent and catalyst can dramatically alter reaction pathways. Lewis acids, for example, are often used to activate enamides or their reaction partners. d-nb.info In the reaction of enamides with 3-hydroxyisoindolinones, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is essential for generating a highly electrophilic N-acyliminium ion intermediate, which then readily reacts with the enamide. researchgate.netd-nb.info The solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and selectivity.

Intramolecular Interactions: For enamides that possess a hydrogen atom on the nitrogen (secondary enamides), intramolecular hydrogen bonding can play a significant role. Studies on nitro enamides have demonstrated the presence of strong intramolecular hydrogen bonds between the N-H group and a nitro group. researchgate.net This type of interaction can lock the molecule into a specific conformation, affecting its reactivity and spectroscopic properties. Although this compound is a secondary enamide (possessing an N-H bond), strong intramolecular hydrogen bonds are less likely in the absence of a suitable acceptor group within the molecule itself. However, it can act as a hydrogen bond donor or acceptor with solvent molecules or other reagents, which can influence transition state energies. qmul.ac.uk For example, a concerted reaction pathway involving a hydrogen-bonded six-membered ring transition state has been proposed to explain the stereospecificity of some enecarbamate addition reactions. nih.gov

Reactivity Comparisons Between Enamides and Enamines

The primary distinction between enamides and enamines lies in their reactivity, which stems directly from the electronic influence of the N-substituent. beilstein-journals.orgjst.go.jp

Nucleophilicity and Stability: Enamines are highly nucleophilic at the β-carbon due to strong electron donation from the nitrogen lone pair. beilstein-journals.orgnumberanalytics.com This makes them excellent reagents for C-C bond formation with electrophiles. masterorganicchemistry.com However, this high reactivity is coupled with instability; enamines are sensitive to hydrolysis and can be difficult to isolate and handle. beilstein-journals.org In contrast, the electron-withdrawing N-acyl group in enamides tempers this reactivity. nih.govbeilstein-journals.org Enamides are significantly more stable, often being shelf-stable crystalline solids, but are less nucleophilic than enamines. beilstein-journals.orgjst.go.jp

Reaction Pathways: The stability of the intermediates formed from enamides allows for a broader range of reaction pathways compared to enamines. When an enamine reacts with an electrophile, it forms an iminium ion that often undergoes rapid hydrolysis, limiting its use in tandem or cascade reactions. beilstein-journals.org Enamides, on the other hand, can also react as nucleophiles to form N-acyliminium ion intermediates. These intermediates are more stable due to the amide group and can be trapped by a second nucleophile, enabling powerful vicinal functionalization and annulation strategies that are less accessible for enamines. beilstein-journals.orgjst.go.jp This amphiphilic nature—acting first as a nucleophile and then generating a stable electrophilic intermediate—is a key advantage of enamide chemistry. beilstein-journals.org

Table 3: General Reactivity Comparison

| Feature | Enamines | Enamides |

|---|---|---|

| N-Substituent | Alkyl group | Acyl group |

| Electronic Effect | Strongly electron-donating | Strongly electron-withdrawing |

| Double Bond | Electron-rich, highly nucleophilic | Less electron-rich, moderately nucleophilic |

| Stability | Generally unstable, sensitive to hydrolysis | Generally stable, often crystalline solids |

| Intermediate | Iminium ion (often hydrolyzes) | N-Acyliminium ion (more stable, can be trapped) |

| Synthetic Utility | Powerful nucleophiles for α-alkylation/acylation of carbonyls | Versatile, stable synthons for complex N-heterocycle synthesis |

This table summarizes the key differences in properties and reactivity between enamines and enamides. beilstein-journals.orgnih.govjst.go.jp

Synthetic Applications and Broader Impact in Organic Synthesis Research

Building Blocks for Complex Nitrogen-Containing Molecular Architectures

Enamides are recognized as powerful building blocks for the assembly of complex molecules containing nitrogen. researchgate.net Their ability to act as either nucleophiles or electrophiles under different conditions is central to their utility. For instance, the double bond in a molecule like (E)-N,3-diphenylbut-2-enamide can be protonated or activated by a Lewis acid, generating an iminium ion intermediate. This electrophilic species is then susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Conversely, the α-position of the enamide can be deprotonated to form a nucleophilic species. This duality allows for participation in various coupling reactions. Enamides have been successfully employed in reactions like palladium-catalyzed α-functionalization and ruthenium-catalyzed β-functionalization, demonstrating their capacity to form complex structures from simpler precursors. springernature.com

Precursors for Chiral Amine Synthesis

Chiral amines are ubiquitous in pharmaceuticals and natural products, making their efficient synthesis a major focus of chemical research. nih.govcornell.edu Enamides are excellent precursors for this purpose, primarily through asymmetric hydrogenation. The reduction of the C=C double bond of an enamide can generate up to two new stereocenters.

While the asymmetric hydrogenation of many enamides is a well-established method for producing chiral amines and amino acids, the reduction of tetrasubstituted enamides like This compound presents a significant challenge due to steric hindrance. rsc.org However, recent advances have shown that nickel-catalyzed asymmetric reductive hydroalkylation of enamides with alkyl halides can produce α-branched chiral amines with high enantioselectivity. nih.gov This strategy could theoretically be applied to derivatives of This compound to access complex, fully substituted chiral amine structures.

Another powerful strategy involves the use of chiral phosphoric acid catalysts, which can synergize with enamides in formal cycloadditions to yield chiral cyclic amines with high enantiocontrol. researchgate.net

| Precursor Type | Reaction | Product Type | Catalyst/Reagent Example | Citation |

| Enamide | Asymmetric Hydrogenation | Chiral Amine | Rhodium or Iridium complexes | rsc.org |

| Enamide | Reductive Hydroalkylation | α-Branched Chiral Amine | Nickel-catalyst / Alkyl Halide | nih.gov |

| Enamide | Formal Cycloaddition | Chiral Cyclic Amine | Chiral Phosphoric Acid | researchgate.net |

| Enamine | Reductive Amination | Chiral Amine | N/A | rsc.org |

Strategies for Nitrogen-Containing Heterocycle Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry and materials science. nih.gov Enamides are exceptionally useful synthons for constructing these ring systems through various cyclization strategies. beilstein-journals.orggla.ac.uk The reactivity of the enamide moiety can be harnessed to participate in cycloadditions, electrocyclizations, and tandem reactions that rapidly build molecular complexity. springernature.com

For a substrate like This compound , several pathways to heterocycles can be envisioned:

[n+m] Cycloadditions: Enamides can act as the 2π-component in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered nitrogen-containing ring.

Aza-Prins Cyclization: Protonation of the enamide can initiate an aza-Prins cyclization if an appropriate nucleophilic tether (like an alkene or alkyne) is present in the molecule, leading to the formation of alkaloids and other complex cyclic systems. gla.ac.uk

Radical Cyclizations: Enamides can undergo radical additions to the double bond, initiating a cascade to form heterocyclic products. springernature.com

These reactions often proceed by generating an iminium ion intermediate, which then engages in further cyclization, providing efficient access to diverse N-heterocycles. beilstein-journals.org

| Cyclization Strategy | Intermediate/Key Step | Resulting Heterocycle Class (General) | Citation |

| Enamide–alkyne Cycloisomerization | 5-endo-dig cyclization / Iminium ion | Polycyclic N-heterocycles | beilstein-journals.orggla.ac.uk |

| [3+2] Annulation | Nucleophilic addition/substitution | Five-membered N-heterocycles | beilstein-journals.org |

| Aza-Prins Cyclization | Protonation / Iminium ion capture | Piperidines, Azepanes | gla.ac.uk |

| Electrocyclization | Pericyclic reaction | Various N-heterocycles | springernature.com |

Role in Total Synthesis of Natural Products and Related Complex Molecules

The strategic use of enamides has been pivotal in the total synthesis of numerous natural products, particularly alkaloids. beilstein-journals.org Their ability to facilitate key cyclization reactions makes them ideal for constructing the core structures of these complex molecules. gla.ac.uk For example, enamide cyclizations have been instrumental in the synthesis of Cephalotaxus alkaloids and fawcettimine-type alkaloids. beilstein-journals.org

While no specific total synthesis employing This compound is documented, its structure is representative of the types of enamides that could be incorporated into synthetic routes. A common strategy involves designing a linear precursor containing an enamide and another reactive group (e.g., an alkyne). A gold- or silver-catalyzed cycloisomerization can then be used to construct a key heterocyclic ring system in a single, efficient step. beilstein-journals.org The stability of the enamide allows it to be carried through multiple synthetic steps before being utilized in a crucial, complexity-building transformation. springernature.com

Derivatization for Advanced Synthetic Intermediates

The functional handles present in This compound allow for its derivatization into more complex synthetic intermediates. The phenyl groups can be modified through electrophilic aromatic substitution, and the enamide double bond can undergo a variety of addition and functionalization reactions.

Key derivatization strategies for enamides include:

Vicinal Difunctionalization: Reactions that add two different functional groups across the double bond. This can include tandem reactions where the initial addition of a nucleophile or electrophile is followed by trapping of the resulting intermediate. springernature.com

Oxidative Cleavage: Ozonolysis or other oxidative methods could cleave the double bond to yield ketone or carboxylic acid fragments, which can be further elaborated.

Heck Reaction and other Cross-Couplings: If a halide is incorporated into the structure, palladium-catalyzed cross-coupling reactions can be used to append new carbon substituents, as demonstrated in the synthesis of some alkaloids where an intramolecular reductive Heck reaction was a key step. beilstein-journals.org

These derivatizations expand the synthetic utility of the basic enamide scaffold, allowing it to be converted into a wide range of advanced intermediates for multistep syntheses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (E)-N,3-diphenylbut-2-enamide, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via a Horner-Wadsworth-Emmons reaction using substituted benzamide precursors and α,β-unsaturated carbonyl intermediates. To ensure stereochemical purity (E-configuration), monitor reaction conditions (e.g., base strength, solvent polarity) and confirm via -NMR coupling constants () or X-ray crystallography . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to remove Z-isomer impurities.

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, as it is robust for small-molecule structures, especially in resolving hydrogen-bonding networks and thermal displacement parameters. For data collection, ensure high-resolution (<1.0 Å) to minimize twinning errors. SHELXPRO can interface with macromolecular datasets if needed . Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm regiochemistry (e.g., vinyl proton splitting patterns).

- IR : Stretching frequencies for amide C=O (~1650–1680 cm) and enamide C=C (~1600 cm).

- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., , exact mass 237.1154). Cross-validate with computational tools like Gaussian for spectral simulation .

Advanced Research Questions

Q. How do intermolecular forces influence the solid-state packing of this compound, and what implications does this have for its stability?

- Methodological Answer : Hydrogen-bonding networks (e.g., N–H···O=C interactions) and π-π stacking of phenyl rings dominate packing. Use Mercury software to analyze SCXRD data and quantify interaction distances/angles. Stability under thermal stress can be tested via TGA-DSC, correlating decomposition temperatures with packing efficiency. Etter’s graph set theory is recommended to categorize hydrogen-bonding patterns .

Q. How can contradictory data from spectroscopic and computational studies (e.g., DFT vs. experimental NMR) be resolved?

- Methodological Answer :

- Reproducibility : Repeat experiments under controlled conditions (e.g., solvent, temperature).

- Computational Validation : Optimize DFT functionals (e.g., B3LYP/6-311+G(d,p)) to match experimental NMR chemical shifts. Use DMSO solvent models if applicable.

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR) and statistical methods (e.g., R-factors in crystallography) .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (PDB) to predict binding affinities.

- Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding constants ().

- Inhibition Assays : Monitor enzyme activity (e.g., fluorescence-based) with varying inhibitor concentrations. Validate via Lineweaver-Burk plots .

Data Presentation & Analysis Guidelines

- Tables : Include raw data (e.g., crystallographic parameters, NMR shifts) in appendices. Processed data (e.g., hydrogen-bond distances, statistical correlations) should be in the main text .

- Figures : Use ORTEP diagrams for crystal structures and color-coded heatmaps for docking results. Ensure axes are labeled with units and uncertainties .

- Critical Evaluation : Discuss limitations (e.g., solvent effects in DFT, resolution limits in SCXRD) and propose refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.